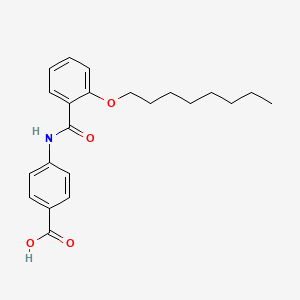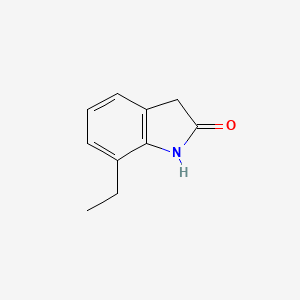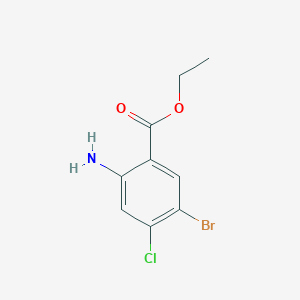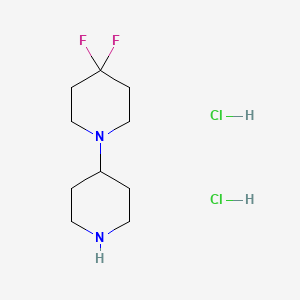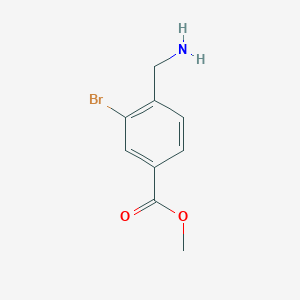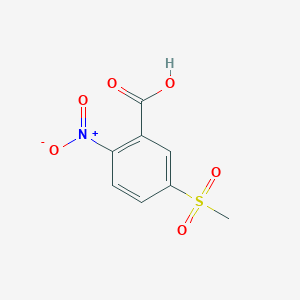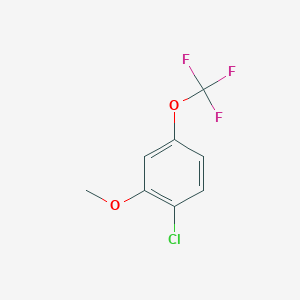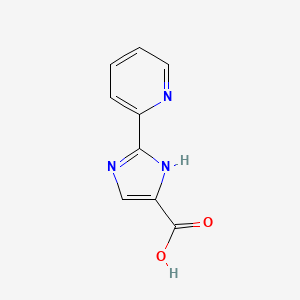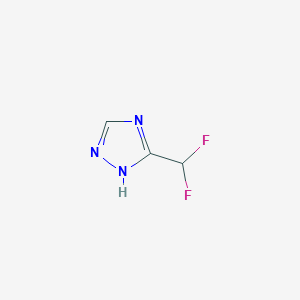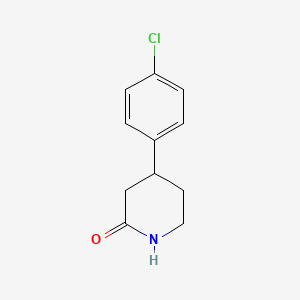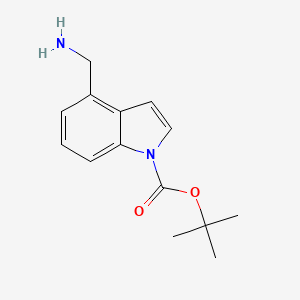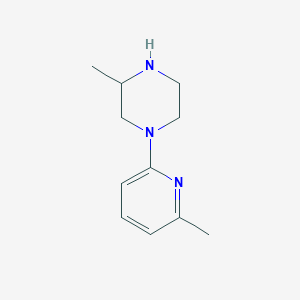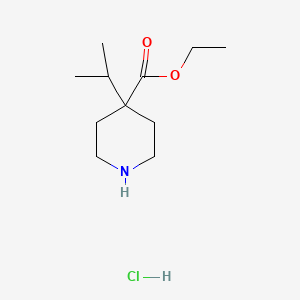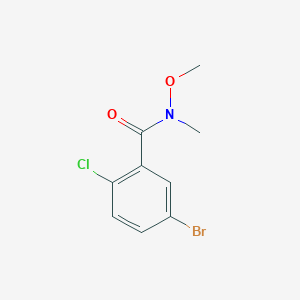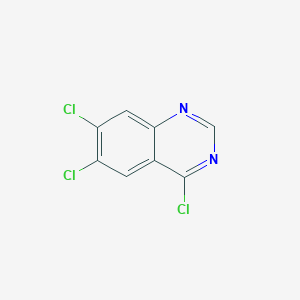
4,6,7-三氯喹唑啉
描述
4,6,7-Trichloroquinazoline is a chlorinated derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, antioxidant, and antihyperglycemic effects
科学研究应用
4,6,7-Trichloroquinazoline has been extensively studied for its biological activities. Its applications include:
Chemistry: : Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: : Investigated for its potential as a nematicide and inhibitor of plant-parasitic nematodes.
Medicine: : Evaluated for its antitumor and antimicrobial properties.
Industry: : Employed in the development of new materials and pharmaceuticals.
准备方法
The synthesis of 4,6,7-trichloroquinazoline typically involves multiple steps, starting from quinazoline or its derivatives. Common synthetic routes include:
Aza-reaction: : This involves the formation of quinazoline derivatives through the reaction of o-aminobenzonitriles with formamide.
Microwave-assisted reaction: : Utilizing microwave irradiation to accelerate the reaction process and improve yield.
Metal-mediated reaction: : Using transition metals as catalysts to facilitate the formation of the quinazoline core.
Ultrasound-promoted reaction: : Employing ultrasonic waves to enhance reaction rates and product purity.
Phase-transfer catalysis: : Utilizing phase-transfer catalysts to improve the efficiency of the reaction.
Industrial production methods focus on optimizing these synthetic routes to achieve high yields and purity while minimizing environmental impact.
化学反应分析
4,6,7-Trichloroquinazoline undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinazoline-2,4,6,7-tetrachloride.
Reduction: : Reduction reactions can lead to the formation of partially chlorinated quinazoline derivatives.
Substitution: : Nucleophilic substitution reactions can introduce different functional groups at the chlorinated positions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or amines. The major products formed from these reactions are various quinazoline derivatives with different substitution patterns.
作用机制
The mechanism by which 4,6,7-trichloroquinazoline exerts its effects involves the inhibition of specific molecular targets. For example, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways. By interfering with these pathways, the compound can induce apoptosis in cancer cells and inhibit the growth of microbial pathogens.
相似化合物的比较
4,6,7-Trichloroquinazoline is compared to other similar compounds such as 2,4,7-trichloroquinazoline and 4,6,7-trisubstituted quinazoline derivatives. While these compounds share structural similarities, 4,6,7-trichloroquinazoline is unique in its specific substitution pattern and biological activity profile. The comparison highlights its potential for targeted applications in various fields.
属性
IUPAC Name |
4,6,7-trichloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLMAVSDZYYXFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699046 | |
| Record name | 4,6,7-Trichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57940-05-3 | |
| Record name | 4,6,7-Trichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


